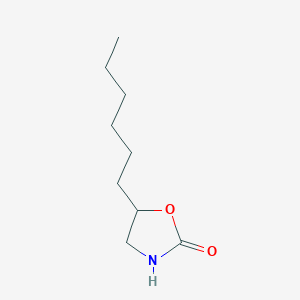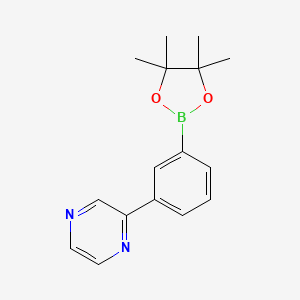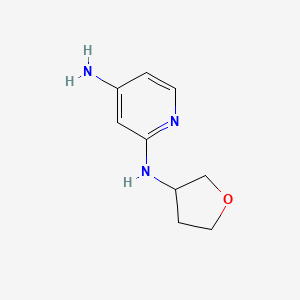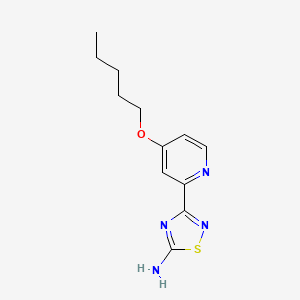![molecular formula C15H15N5O2 B13865885 Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a fused ring system that includes pyrimidine, pyrazole, and pyridine rings, making it a unique and interesting subject for chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate typically involves the cyclization of precursor compounds. One common method involves the reaction of ethyl cyanoacetate with diethyl malonate and malononitrile under solvent-free conditions or in dimethylformamide (DMF) with a piperidine catalyst . This reaction proceeds through a series of steps including condensation, cyclization, and esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. This inhibition can lead to altered cellular pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its biological activity as a kinase inhibitor.
Uniqueness
Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate stands out due to its unique combination of pyrimidine, pyrazole, and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H15N5O2 |
|---|---|
Molecular Weight |
297.31 g/mol |
IUPAC Name |
ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C15H15N5O2/c1-4-22-14(21)11-8-9(2)18-13-12(11)10(3)19-20(13)15-16-6-5-7-17-15/h5-8H,4H2,1-3H3 |
InChI Key |
BJUQZGYROXUISP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C(=NN(C2=NC(=C1)C)C3=NC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3',5'-Bis-O-[(1,1-dimethylethyl)dimethylsilyl]-a-[[(1,1-dimethylethyl)dimethylsilyl]oxy]thymidine](/img/structure/B13865814.png)






![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
![3-[(1-Methylpiperidin-4-yl)amino]quinolin-6-ol](/img/structure/B13865870.png)

![Ethyl 6-(3-chlorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B13865876.png)

